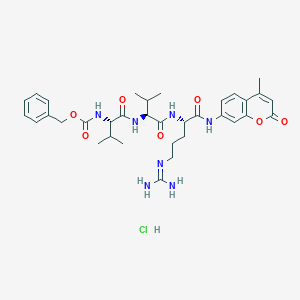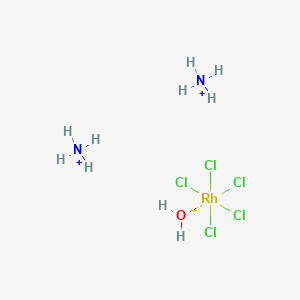
2,3-Diamino-4-picoline dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diamino-4-picoline dihydrochloride, also known as 2,3-DAP, is an organic compound that is widely used in scientific research and laboratory experiments. It is a white, water-soluble powder with a molecular weight of 214.05 g/mol and a melting point of 200-202°C. 2,3-DAP is a derivative of pyridine, a heterocyclic aromatic compound, and is a precursor to a variety of other compounds.
Wissenschaftliche Forschungsanwendungen
2,3-Diamino-4-picoline dihydrochloride is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers, catalysts, and other materials.
Wirkmechanismus
2,3-Diamino-4-picoline dihydrochloride acts as an electron-withdrawing group in organic reactions, which allows it to be used as a catalyst in a variety of chemical reactions. It can also act as an acid or a base in certain reactions, allowing it to be used in a variety of synthetic processes.
Biochemical and Physiological Effects
2,3-Diamino-4-picoline dihydrochloride has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been found to have anti-inflammatory and analgesic effects, as well as to reduce the severity of some types of cancer. It has also been found to have antioxidant, antifungal, and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Diamino-4-picoline dihydrochloride has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost and high availability, making it a cost-effective choice for many experiments. It is also relatively easy to use and can be stored for long periods of time without losing its effectiveness. However, it is not suitable for use in high-temperature reactions, and its solubility in water is limited.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2,3-Diamino-4-picoline dihydrochloride in scientific research. For example, it could be used as a reagent in the synthesis of novel pharmaceuticals, agrochemicals, and other organic compounds. It could also be used in the development of new catalysts and polymers. Additionally, further research into the biochemical and physiological effects of 2,3-Diamino-4-picoline dihydrochloride could lead to new treatments for various diseases and conditions.
Synthesemethoden
2,3-Diamino-4-picoline dihydrochloride is most commonly synthesized from the reaction of pyridine and formaldehyde. In this reaction, pyridine is first treated with formaldehyde to form pyridinium formate, which is then treated with concentrated hydrochloric acid to form 2,3-Diamino-4-picoline dihydrochloride. This reaction is known as the Arndt-Eistert synthesis and is a common method for producing 2,3-Diamino-4-picoline dihydrochloride.
Eigenschaften
IUPAC Name |
4-methylpyridine-2,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-4-2-3-9-6(8)5(4)7;;/h2-3H,7H2,1H3,(H2,8,9);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIMCTBYJGCAMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diamino-4-picoline dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![t-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, 99%](/img/structure/B6298326.png)


![Ethyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 98%](/img/structure/B6298338.png)









